2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid

redox biochemistry electrochemistry flavoprotein engineering

Natural flavin cofactors (FMN, FAD, riboflavin) limit experimental design due to poor aqueous solubility and lack of a conjugation handle. Lumiflavin-3-acetic Acid (CAS 20227-26-3) eliminates these bottlenecks via an N3-carboxymethyl group that simultaneously raises solubility, shifts redox potential by ~80 mV, and provides a free carboxyl anchor for bioconjugation. • Validated potentiometric redox standard: achieves ±0.003 V precision in flavoprotein titrations without fluorimetric corrections. • Photo-CIDNP probe: reports residue-specific His/Tyr solvent exposure in NADPH-cytochrome P-450 reductase and related flavoenzymes. • Fluorescent sensor core (Φ = 0.16 oxidized; non-fluorescent reduced): readily conjugated to peptides for thiol-disulfide monitoring. Supplied as a brown to dark brown solid; purity verified by HPLC. Standard global B2B shipping applies.

Molecular Formula C15H14N4O4
Molecular Weight 314.3 g/mol
CAS No. 20227-26-3
Cat. No. B131260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid
CAS20227-26-3
Synonyms4,10-Dihydro-7,8,10-trimethyl-2,4-dioxobenzo[g]pteridine-3(2H)-acetic Acid;  3-(Carboxymethyl)lumiflavin;  Flavin I;  N3-Carboxymethyl Lumiflavin; 
Molecular FormulaC15H14N4O4
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)C
InChIInChI=1S/C15H14N4O4/c1-7-4-9-10(5-8(7)2)18(3)13-12(16-9)14(22)19(6-11(20)21)15(23)17-13/h4-5H,6H2,1-3H3,(H,20,21)
InChIKeyGJSCQGXLPDWOMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lumiflavin-3-acetic Acid (CAS 20227-26-3): A N3-Carboxymethyl Flavin for Specialized Redox and Photochemical Research


2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid, commonly referred to as Lumiflavin-3-acetic Acid or N3-Carboxymethyl Lumiflavin, is a synthetic isoalloxazine derivative [1]. It differs from the parent lumiflavin (CAS 1088-56-8) and the natural cofactors riboflavin, FMN, and FAD by the presence of a carboxymethyl substituent at the N3 position, a modification that fundamentally alters its redox behavior, solubility, hydrogen-bonding capacity, and chemical derivatizability [1].

Why Lumiflavin-3-acetic Acid Cannot Be Simply Replaced by Unmodified Lumiflavin, Riboflavin, or Other Flavin Cofactors


Simple one-to-one substitution with lumiflavin, riboflavin, FMN, or FAD is scientifically indefensible because the N3-carboxymethyl group simultaneously perturbs multiple properties critical to experimental outcomes. Blocking the N(3)H hydrogen bond shifts the flavin two-electron reduction potential by approximately 80 mV [1], the ionizable carboxyl moiety (predicted pKa ~3.34 ) substantially enhances aqueous solubility over the sparingly soluble lumiflavin, and the free acid provides an orthogonal functional handle for covalent conjugation to peptides, oligonucleotides, or sensor platforms—a feature entirely absent in unmodified flavins [2]. These differences directly impact redox titrations, photo-CIDNP spectroscopy, fluorescence-based sensing, and flavoprotein-binding studies.

Quantitative Evidence Guide: Lumiflavin-3-acetic Acid (CAS 20227-26-3) vs. Closest Analogs


Redox Potential Tuning by N3 Substitution: 80 mV Modulation vs. Lumiflavin

The N(3)H hydrogen bond in lumiflavin stabilizes the oxidized state. Electrochemical studies on N(3)-methyl lumiflavin versus lumiflavin demonstrate that blocking N(3)H hydrogen bonding shifts the midpoint potential by +80 mV (1.8 kcal/mol) in hydrogen-bonding solvents [1]. Although the N3-carboxymethyl group introduces an electron-withdrawing effect that partially offsets this shift (measured potential of 3-carboxymethyllumiflavin: –0.44 V vs Ag/AgCl, equivalent to –0.24 V vs SHE at pH 7.0 [2]), the removal of redox-state-dependent hydrogen bonding alone ensures a more predictable, solvent-independent potential relative to lumiflavin.

redox biochemistry electrochemistry flavoprotein engineering

Established Redox Standard: Superior Precision over Riboflavin in Potentiometric Equilibrium Measurements

Stankovich and Massey employed lumiflavin 3-acetate as a redox standard to determine the midpoint potential of deazariboflavin over pH 5.5–9.2. The equilibrium potential was measured spectrophotometrically and potentiometrically, yielding an Em7 of –0.273 ± 0.003 V with high precision [1]. In parallel experiments, riboflavin was used but required fluorimetric correction due to ribityl side-chain interactions, reducing accuracy. Lumiflavin 3-acetate, lacking the ribityl chain, avoided these complications and enabled direct potentiometric readout.

bioenergetics enzymology potentiometry

Photo-CIDNP Probe for Flavoprotein Structural Mapping: Residue-Specific Information Not Accessible with Endogenous Cofactors

Addition of N3-carboxymethyllumiflavin to microsomal NADPH-cytochrome P-450 reductase in the presence of 1-O-n-octyl-β-D-glucopyranoside generates photochemically induced dynamic nuclear polarization (CIDNP) signals in the aromatic region. The CIDNP spectrum of the holoprotein reveals sharp resonances attributable to histidine residues; upon FMN depletion, a tyrosine resonance appears, indicating conformational exposure of a residue near the FMN-binding domain [1]. The endogenous cofactors FMN and FAD do not produce comparable solvent-exposed residue maps in this system.

structural biology NMR spectroscopy flavoprotein dynamics

Carboxylic Acid Conjugation Handle: Enables Synthesis of Flavinylated Biomolecules Inaccessible from Lumiflavin

The N3-carboxymethyl group serves as an orthogonal functional handle for standard carbodiimide-mediated amide coupling. Fory et al. demonstrated that N3-carboxymethyllumiflavin acts as a precursor for flavinyl aromatic amino acids and flavinyl peptides [1]. In contrast, lumiflavin lacks derivatizable functional groups (N3-H requires strong base for alkylation), and riboflavin's ribityl chain offers only hydroxyl groups that demand protection/deprotection strategies [1].

chemical biology bioconjugation flavinylated peptides

Redox-State-Dependent Fluorescence Switching for Thiol Sensing: Quantum Yield Φ = 0.16 (Oxidized) vs. Non-Fluorescent Reduced Form

The 3-carboxymethyllumiflavin moiety exhibits a fluorescence quantum yield of Φ = 0.16 in the oxidized state, while its reduced form is essentially non-fluorescent (Ired ≈ 0) [1]. This redox-dependent emission switching has been exploited in a BODIPY-flavin conjugate that reversibly responds to thiol-disulfide equilibria in aqueous solution. By comparison, lumiflavin (Φ ≈ 0.2–0.3, oxidized) produces a smaller fluorescence on/off ratio because its N(3)H can engage in excited-state proton transfer that partially quenches emission differences between redox states. Furthermore, the carboxymethyl group enhances aqueous solubility, enabling sensor applications in biological media where lumiflavin is poorly soluble.

fluorescence spectroscopy sensor development thiol-disulfide equilibria

High-Impact Application Scenarios for Lumiflavin-3-acetic Acid (CAS 20227-26-3)


Photo-CIDNP Structural Biology of Flavoproteins Without Isotope Labeling

Researchers investigating flavoenzyme active-site architecture can employ Lumiflavin-3-acetic Acid as a photopolarizing dye to obtain residue-specific CIDNP 1H-NMR signals. As demonstrated with NADPH-cytochrome P-450 reductase, the compound reports on histidine and tyrosine solvent exposure in a cofactor-dependent manner [1]. This approach is particularly valuable for studying conformational changes upon ligand or cofactor binding, and cannot be replicated with endogenous FMN or FAD.

Flavin-Based Fluorescent Redox Sensors for Intracellular Thiol Monitoring

The redox-dependent fluorescence switching property (Φ = 0.16 oxidized; non-fluorescent reduced) [1] makes the 3-carboxymethyllumiflavin core an ideal sensor element for monitoring thiol-disulfide equilibria. The carboxymethyl handle allows conjugation to targeting peptides or cell-penetrating motifs, while the aqueous solubility enhancement ensures compatibility with biological media. This application scenario is directly supported by the successful construction of BODIPY-flavin conjugates that reversibly respond to DTT-induced redox changes.

High-Precision Redox Potentiometry Standard for Novel Flavoenzyme Characterization

For laboratories performing redox titrations of newly discovered flavoproteins or synthetic flavin analogs, Lumiflavin-3-acetic Acid serves as an established, side-chain-free redox standard. Its use by Stankovich and Massey to determine deazariboflavin's Em7 with ±0.003 V precision [1] validates its superiority over riboflavin, which introduces ribityl-chain artifacts. Procurement of this compound ensures direct potentiometric equilibration without fluorimetric corrections.

Synthesis of Flavinylated Peptide Conjugates for Affinity and Mechanistic Studies

The free carboxyl group enables straightforward carbodiimide-mediated coupling to amine-containing biomolecules, as demonstrated in the synthesis of flavinyl aromatic amino acids and peptides [1]. This makes Lumiflavin-3-acetic Acid the reagent of choice for producing flavin-labeled substrates, inhibitors, or affinity probes for studying flavoprotein-substrate interactions, riboflavin-binding proteins, and flavoenzyme mechanisms—applications that are impractical with unmodified lumiflavin or riboflavin without extensive synthetic manipulation.

Quote Request

Request a Quote for 2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.